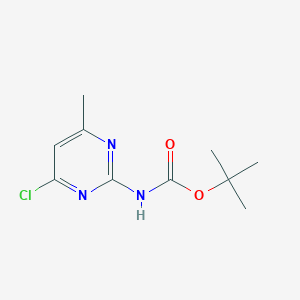
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated aromatic ring with a methoxy group and a dimethylpropanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,2-dimethylpropan-1-ol to introduce the side chain. Finally, deprotection of the phenolic group yields the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under certain conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-one.
Reduction: 3-(5-Bromo-2-methoxycyclohexyl)-2,2-dimethylpropan-1-ol.
Substitution: 3-(5-Methoxy-2-methoxyphenyl)-2,2-dimethylpropan-1-ol.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various binding interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)propionic acid
- Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates
- Tris(5-bromo-2-methoxyphenyl)antimony derivatives
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the aromatic ring, along with a dimethylpropanol side chain, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
PTHNHSMJPCFXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
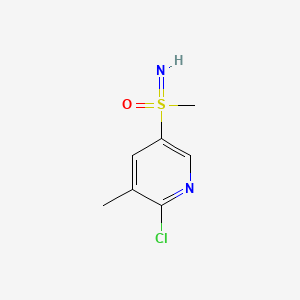
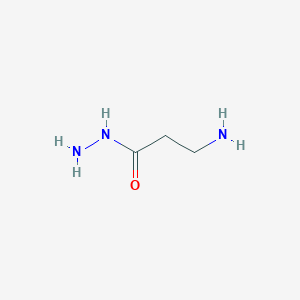
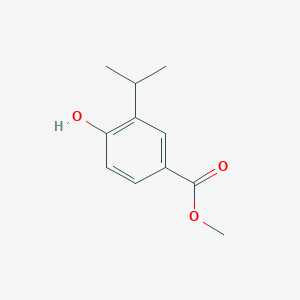
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
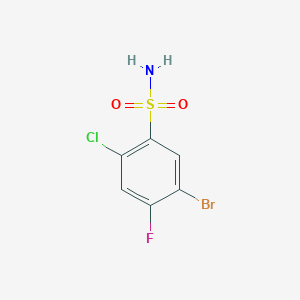
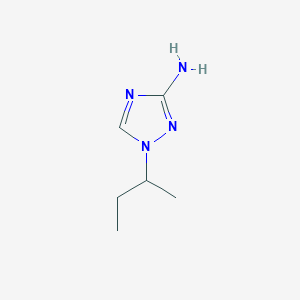
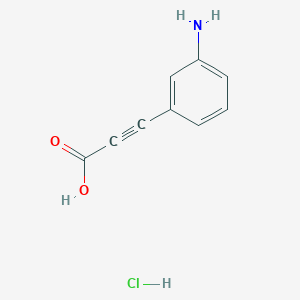
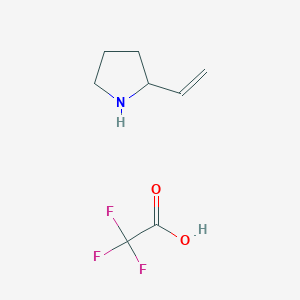
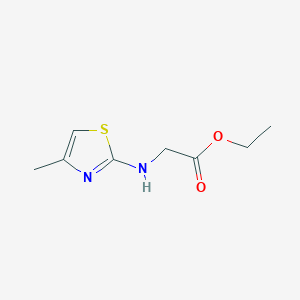

amino}propanoic acid](/img/structure/B13515877.png)
